1-Methoxy-2-methyl-3,5-bis(trifluoromethyl)benzene
Overview
Description
1-Methoxy-2-methyl-3,5-bis(trifluoromethyl)benzene is an organic compound with the molecular formula C10H8F6O. It is characterized by the presence of methoxy, methyl, and trifluoromethyl groups attached to a benzene ring.
Preparation Methods
The synthesis of 1-Methoxy-2-methyl-3,5-bis(trifluoromethyl)benzene typically involves multiple steps. One common synthetic route includes:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Reduction: The acyl group is then reduced to an alkane using a reducing agent like lithium aluminum hydride.
Trifluoromethylation: Introduction of trifluoromethyl groups can be achieved using reagents like trifluoromethyl iodide in the presence of a base.
Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
1-Methoxy-2-methyl-3,5-bis(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The trifluoromethyl groups can be oxidized to form carbonyl compounds, such as trifluoromethyl ketones.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and methyl groups influence the reactivity of the benzene ring.
Reduction: Reduction reactions can convert certain functional groups to their corresponding hydrocarbons.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methoxy-2-methyl-3,5-bis(trifluoromethyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 1-Methoxy-2-methyl-3,5-bis(trifluoromethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to interactions with intracellular targets, influencing various biochemical pathways .
Comparison with Similar Compounds
1-Methoxy-2-methyl-3,5-bis(trifluoromethyl)benzene can be compared with other trifluoromethyl-substituted benzenes, such as:
1-Methoxy-2-(trifluoromethyl)benzene: Lacks the additional trifluoromethyl group, resulting in different chemical properties and reactivity.
3,5-Bis(trifluoromethyl)benzyl bromide: Contains a bromine atom, which significantly alters its reactivity and applications.
The presence of multiple trifluoromethyl groups in this compound makes it unique, providing enhanced stability and reactivity compared to its analogs.
Properties
IUPAC Name |
1-methoxy-2-methyl-3,5-bis(trifluoromethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F6O/c1-5-7(10(14,15)16)3-6(9(11,12)13)4-8(5)17-2/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FONITQGJROZTTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1OC)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F6O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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